![molecular formula C21H27N5O B5562892 8-(6-氨基-4-嘧啶基)-2-(2-苯乙基)-2,8-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5562892.png)
8-(6-氨基-4-嘧啶基)-2-(2-苯乙基)-2,8-二氮杂螺[5.5]十一烷-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including the compound , often involves complex synthetic routes that allow for the introduction of various functional groups, providing a backbone for further chemical modifications. A practical approach involves the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, as demonstrated in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility of these compounds in organic synthesis (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, characterized by their spirocyclic nature, consists of a bicyclic system with two nitrogen atoms incorporated within the framework. These structures are elucidated using advanced spectroscopic techniques, including NMR and X-ray crystallography, to determine their conformation and stereochemistry. The study by Islam et al. on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base-promoted double Michael addition provides insights into the structural aspects of these compounds, including their conformational preferences (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives engage in various chemical reactions that underscore their reactivity and functional versatility. These include cycloadditions, nucleophilic substitutions, and rearrangements, enabling the synthesis of a broad range of compounds with potential pharmaceutical applications. The work by Sharma et al. on the [4+2] cycloaddition reactions of diaza compounds with ketenes showcases the chemical reactivity of these frameworks, leading to novel pyrimidinone derivatives (Sharma & Mahajan, 1997).
科学研究应用
CCR8 拮抗剂和趋化因子介导的疾病
该化合物已被研究其作为 CCR8 拮抗剂的潜力,这在治疗趋化因子介导的疾病中可能有用。研究重点介绍了其在治疗诸如哮喘、慢性阻塞性肺疾病和鼻炎等呼吸道疾病中的应用。此应用强调了其在免疫和炎症性疾病中的治疗潜力 (Norman, 2007).
药物发现和天然产物启发的支架
在药物发现中,该化合物的结构激发了新型螺环支架的设计,类似于组蛋白毒素等生物活性天然产物。其作为药物研究中先导生成库的构建模块的多功能性突显了其重要性。为易于转化为多种治疗剂而设计的螺环支架表明其在药物化学中的广泛适用性 (Jenkins 等,2009).
螺环化技术
对用于合成 3,9-二氮杂螺[5.5]十一烷衍生物的螺环化技术的研究展示了该化合物在化学合成中的相关性。这些技术使复杂结构的有效创建成为可能,突出了该化合物在推进合成方法中的效用 (Parameswarappa 和 Pigge,2011).
生物活性与治疗潜力
该化合物属于一类 1,9-二氮杂螺[5.5]十一烷,因其在治疗各种疾病(包括肥胖、疼痛、免疫系统疾病、细胞信号传导、心血管和精神疾病)中的潜力而闻名。这突出了其在不同医学领域的广泛治疗潜力 (Blanco‐Ania 等,2017).
合成与抗菌剂
此外,该化合物的结构特征激发了氟喹诺酮类抗菌剂的合成,对革兰氏阳性和革兰氏阴性菌表现出有效的活性。此应用对于开发新型抗生素至关重要,解决了人们对抗生素耐药性的日益担忧 (Culbertson 等,1990).
属性
IUPAC Name |
8-(6-aminopyrimidin-4-yl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c22-18-13-19(24-16-23-18)25-11-4-9-21(14-25)10-7-20(27)26(15-21)12-8-17-5-2-1-3-6-17/h1-3,5-6,13,16H,4,7-12,14-15H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQFUJYYJOAHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)C4=NC=NC(=C4)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-Amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。